2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine
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Overview
Description
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of a trifluoromethyl group at the 6-position of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a pyridine derivative, followed by cyclization with a hydrazine derivative to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. Rhodium-catalyzed C-H functionalization has been reported as an effective method for synthesizing similar compounds, providing a straightforward route to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and pyrazoles, such as:
Uniqueness
The uniqueness of 2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group and the presence of both pyrazole and pyridine rings make it a versatile compound for various applications .
Properties
Molecular Formula |
C9H6F3N3 |
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Molecular Weight |
213.16 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-3-1-2-6(14-8)7-4-5-13-15-7/h1-5H,(H,13,15) |
InChI Key |
MNTYJSDEZADVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=CC=NN2 |
Origin of Product |
United States |
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